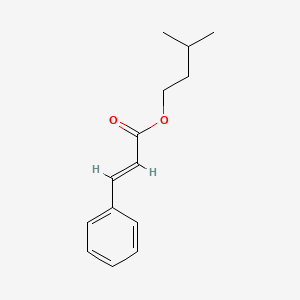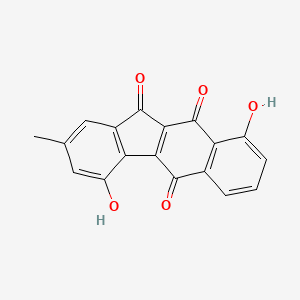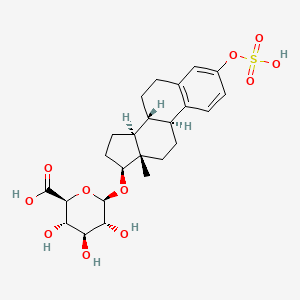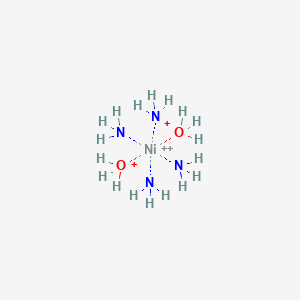
tetraamminediaquanickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraamminediaquanickel(2+) is a nickel coordination entity.
Applications De Recherche Scientifique
Structural and Ligand Flexibility Studies Tetraamminediaquanickel(II) offers insights into the structural flexibility and ligand behavior of metal complexes. Meyer, Kircher, and Pritzkow (2003) synthesized unique tetranickel(II) complexes, highlighting the structural flexibility of quadruply bridging azide in these complexes (Meyer, Kircher, & Pritzkow, 2003).
Synthesis and Crystal Structure The synthesis and crystal structure of a tetranickel(II) complex, which includes tetraamminediaquanickel(II), were reported by Kruger and McKee (1997). This study emphasizes the importance of macrocyclic ligands and the unique binding modes in such metal complexes (Kruger & McKee, 1997).
Materials Science and Pharmaceutical Research In the field of materials science, tetraamminediaquanickel(II) can be instrumental. For instance, Sun (2009) discussed the concept of the materials science tetrahedron (MST), which interrelates structure, properties, performance, and processing of drugs, potentially including metal complexes like tetraamminediaquanickel(II) (Sun, 2009).
Educational Applications The compound's use extends to educational methods. Mozeika, Cedere, and Gedrovics (2010) developed the TETRA-method, employing a tetrahedral spatial mind model, potentially including tetraamminediaquanickel(II) for understanding thematic interconnections in chemistry education (Mozeika, Cedere, & Gedrovics, 2010).
Propriétés
Formule moléculaire |
H18N4NiO2+4 |
|---|---|
Poids moléculaire |
164.86 g/mol |
Nom IUPAC |
dioxidanium;azane;nickel(2+) |
InChI |
InChI=1S/4H3N.Ni.2H2O/h4*1H3;;2*1H2/q;;;;+2;;/p+2 |
Clé InChI |
WRYRPCCQFHGQPU-UHFFFAOYSA-P |
SMILES canonique |
N.N.N.N.[OH3+].[OH3+].[Ni+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



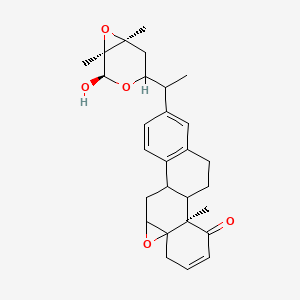

![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)

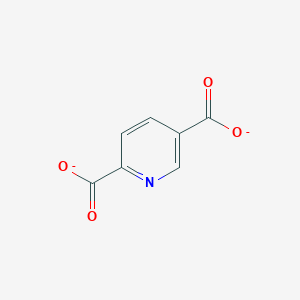


![17-Ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene](/img/structure/B1236622.png)
![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)
